molecular formula C7H7F2NO3S B181282 4-(Difluoromethoxy)benzenesulfonamide CAS No. 874781-09-6

4-(Difluoromethoxy)benzenesulfonamide

Cat. No.: B181282
CAS No.: 874781-09-6
M. Wt: 223.2 g/mol
InChI Key: BBBQHNZWCPUJNW-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C7H7F2NO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluoromethoxy group attached to a benzenesulfonamide structure.

Mechanism of Action

Target of Action

The primary target of 4-(Difluoromethoxy)benzenesulfonamide is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Mode of Action

This compound interacts with DHFR by binding to its active sites . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of tetrahydrofolate. The disruption of this pathway can lead to the inhibition of DNA synthesis and cell growth, which is particularly effective against rapidly dividing cells, such as cancer cells and bacteria .

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway by inhibiting the activity of DHFR . Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the availability of tetrahydrofolate, and subsequently, a reduction in DNA synthesis .

Result of Action

The inhibition of DHFR by this compound leads to a decrease in the synthesis of tetrahydrofolate, which in turn reduces the availability of nucleotides for DNA synthesis . This can result in the inhibition of cell growth and division, particularly in cells that divide rapidly, such as cancer cells and bacteria . Therefore, the compound may exhibit antimicrobial and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)benzenesulfonamide typically involves the reaction of 4-difluoromethoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Preparation of 4-difluoromethoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-difluoromethoxybenzene with chlorosulfonic acid.

    Formation of this compound: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of sulfonamide derivatives.

Scientific Research Applications

4-(Difluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

4-(Difluoromethoxy)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide structure.

    Sulfadiazine: Another antibiotic used in combination with other drugs to treat infections.

The uniqueness of this compound lies in the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.

Properties

IUPAC Name

4-(difluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3S/c8-7(9)13-5-1-3-6(4-2-5)14(10,11)12/h1-4,7H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBQHNZWCPUJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647578
Record name 4-(Difluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874781-09-6
Record name 4-(Difluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874781-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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